molecular formula C₁₇H₁₀O₄ B152294 Fluorescamine CAS No. 38183-12-9

Fluorescamine

Cat. No. B152294
CAS RN: 38183-12-9
M. Wt: 278.26 g/mol
InChI Key: ZFKJVJIDPQDDFY-UHFFFAOYSA-N
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Description

Fluorescamine is a reagent known for its ability to detect primary amines in the picomole range. It reacts almost instantaneously with amines at room temperature in aqueous media, producing highly fluorescent products. The reagent itself and its degradation products are nonfluorescent, which is advantageous for analytical applications. Fluorescamine has been widely used in the assay of amino acids, peptides, proteins, and primary amines due to its sensitivity and rapid reaction time .

Synthesis Analysis

While the provided papers do not detail the synthesis of fluorescamine, its reactivity with primary amino acids to form pyrrolinone-type chromophores is well-documented. These chromophores are useful for determining the absolute configuration of α-amino acids based on their chiroptical properties . The synthesis of fluorescamine derivatives through its reaction with amino acids is efficient and does not require isolation of the products for analysis.

Molecular Structure Analysis

The molecular structure of fluorescamine allows it to react with amino acids to form derivatives that exhibit fluorescence. The quantum yields and lifetimes of these fluorescamine-amino acid compounds have been measured, showing similar values across most amino acids. However, derivatives of tryptophan and cysteine are exceptions due to internal quenching . The structure of fluorescamine also enables the formation of pyrrolinone-type chromophores with chiral α-amino acids, which exhibit characteristic Cotton effects that correlate with the absolute configuration of the amino acid .

Chemical Reactions Analysis

Fluorescamine's chemical reactivity is highlighted by its rapid reaction with primary amines, including amino acids and peptides. The reaction kinetics vary among different amino acids, with some requiring several seconds to react under certain conditions, while others, like proline, react more rapidly . The reaction efficiency can be increased by sequential additions of fluorescamine rather than a single addition, suggesting a concentration-dependent inactivation process . Additionally, fluorescamine has been used to modify proteins such as Escherichia coli RNA polymerase, affecting the enzyme's activity and fluorescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorescamine derivatives are crucial for their application in bioanalytical assays. Fluorescamine derivatives exhibit intense fluorescence, which can be measured to quantify proteins and peptides. The fluorescence properties are influenced by factors such as pH, buffer composition, and the presence of other substances . The reagent has been successfully used in postcolumn derivatization for capillary electrophoresis, allowing for sensitive detection of peptides and amino acids . Additionally, fluorescamine can discriminate between the states of amino groups in proteins, providing insights into protein structure and function .

Scientific Research Applications

  • Assay of Amino Acids, Peptides, and Proteins : Fluorescamine is used for detecting primary amines in the picomole range, making it valuable for assaying amino acids, peptides, proteins, and primary amines. The reaction with amines is almost instantaneous and produces highly fluorescent products, while the reagent and its degradation products are nonfluorescent (Udenfriend et al., 1972).

  • Fluorometric Assay of Proteins : Fluorescamine is employed in the fluorometric assay of proteins, particularly due to its reaction with free amino groups. The reagent is useful in manual assays for small quantities of protein and has applications in monitoring proteins during enzyme purification (Böhlen et al., 1973).

  • Protein and Peptide Sequence Analysis : Techniques utilizing Fluorescamine for the purification of proteins and peptides aid in determining their amino-acid sequence. This application is particularly significant in the context of small-scale protein analysis, as demonstrated in studies on bacteriophage MS2 (Vandekerckhove & Van Montagu, 1974).

  • Labeling of Proteins in Biological Studies : Fluorescamine has been used to label proteins on lymphocyte plasma membranes, aiding in biochemical studies of these membranes (Lambris et al., 1979).

  • Assay of Plasma Lipoproteins : A method employing Fluorescamine for determining protein concentrations in lipoproteins has been characterized. The assay is sensitive to minute quantities of lipoprotein and does not get interfered by lipid-associated turbidity or primary amine content (Funk et al., 1986).

  • Cytochemical Detection in Cancer Research : In cancer research, Fluorescamine has been utilized as a cytochemical detection reagent for mammary carcinoma cells, highlighting its potential in distinguishing between normal and malignant cells (Uddman et al., 1978).

  • Capillary Electrophoresis in Peptide Analysis : Fluorescamine is used in postcolumn derivatization for fluorescence detection of peptides after capillary electrophoresis, enhancing the method's sensitivity and reproducibility (Zhu & Kok, 1998).

Safety And Hazards

Fluorescamine can cause eye irritation, skin irritation, and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed. It also causes respiratory tract irritation .

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

properties

IUPAC Name

4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H10O4/c18-15-13(11-6-2-1-3-7-11)10-20-17(15)14-9-5-4-8-12(14)16(19)21-17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKJVJIDPQDDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872017
Record name Fluorescamine
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Molecular Weight

278.26 g/mol
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Physical Description

Off-white odorless powder; [Alfa Aesar MSDS]
Record name Fluorescamine
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Product Name

Fluorescamine

CAS RN

38183-12-9
Record name Fluorescamine
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Record name Fluorescamine
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Record name Fluorescamine
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Record name 4-phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione
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Record name FLUORESCAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,000
Citations
SM Derayea, E Samir - Microchemical Journal, 2020 - Elsevier
Fluorescamine (FSA) has been widely applied for the determination of several classes of compounds containing amino groups. The estimated substances included pharmaceutical …
Number of citations: 15 www.sciencedirect.com
S De Bernardo, M Weigele, V Toome, K Manhart… - Archives of biochemistry …, 1974 - Elsevier
Fluorescamine is a useful reagent for the fluorometric assay of primary amines. The extent of the reaction between fluorescamine and primary amines, as well as the fluorescence …
Number of citations: 397 www.sciencedirect.com
S Stein, P Böhlen, S Udenfriend - Archives of Biochemistry and Biophysics, 1974 - Elsevier
… studies on the kinetics of the fluorogenic reaction and of the hydrolysis of fluorescamine. … reaction of fluorescamine with primary amines. Upon mixing an amine with fluorescamine in the …
Number of citations: 119 www.sciencedirect.com
S Udenfriend, S Stein, P Boehlen, W Dairman… - Science, 1972 - science.org
Fluorescamine is a new reagent for the detection of primary amines in the picomole range. Its reaction with amines is almost instantaneous at room temperature in aqueous media. The …
Number of citations: 113 www.science.org
JV Castell, M Cervera, R Marco - Analytical biochemistry, 1979 - Elsevier
Fluorescamine, a reagent capable of reacting with a wide variety of … with fluorescamine, affect the velocity without interfering with its extent. The initial hydrolysis product of fluorescamine …
Number of citations: 153 www.sciencedirect.com
T Bantan-Polak, M Kassai, KB Grant - Analytical biochemistry, 2001 - Elsevier
… fluorescamine and NDA derivatization reactions that enhance the accuracy of microplate-based detection of amino acids. For both fluorescamine … , the optimized fluorescamine and NDA …
Number of citations: 139 www.sciencedirect.com
JR Benson, PE Hare - … of the National Academy of Sciences, 1975 - National Acad Sciences
… eter resin beds, whereas the analysis utilizing fluorescamine was performed with 2.8-mm … attributed to fluorescamine is exaggerated. We compared ninhydrin with fluorescamine and o-…
Number of citations: 204 www.pnas.org
N Nakai, CY Lai, BL Horecker - Analytical biochemistry, 1974 - Elsevier
… a study on the application of fluorescamine in the analyses of … with fluorescamine unless they are first hydrolyzed with alkali. … Peptides weakly reactive or unreactive with fluorescamine …
Number of citations: 217 www.sciencedirect.com
MC Miedel, JD Hulmes, YCE Pan - Journal of biochemical and biophysical …, 1989 - Elsevier
… electrophoresis on thin-layer cellulose with fluorescamine staining; and (4) electroblotting of … fluorescamine staining. In addition, this article also compares a postcolumn fluorescamine …
Number of citations: 36 www.sciencedirect.com
RF Chen, PD Smith, M Maly - Archives of Biochemistry and Biophysics, 1978 - Elsevier
… the lifetimes and quantum yields of the fluorescamine-amino … Sequential additions of fluorescamine to amino acids were … fluorescamine was inactivated by a concentration-dependent …
Number of citations: 47 www.sciencedirect.com

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